![molecular formula C22H27N3O3S B2372748 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-butylphenyl)acetamide CAS No. 1252892-45-7](/img/no-structure.png)
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-butylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a thieno[3,2-d]pyrimidin-1(2H)-one moiety, which is a bicyclic system consisting of a thiophene and a pyrimidinone ring fused together. This moiety is substituted at the 3-position with a butyl group and at the 2-position with an acetamide group that is further substituted with a 4-butylphenyl group .
Synthesis Analysis
While the exact synthesis of this compound is not available, related compounds such as 2-butyl-2,3-dihydrothieno[3,4-b]-1,4-dioxine have been synthesized by the reaction of 2,3-dimethoxythiophene and hexane-1,2-diol with toluene-4-sulphonic acid in toluene at 85 °C . A similar approach might be used for the synthesis of the given compound, with appropriate modifications to introduce the additional functional groups .Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its constituent rings and functional groups. The thiophene ring is a five-membered heterocycle containing one sulfur atom, while the pyrimidinone ring is a six-membered heterocycle containing two nitrogen atoms and one carbonyl group .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the electron-rich nature of the thiophene ring and the presence of the carbonyl group in the pyrimidinone ring. The butyl groups might also influence the compound’s solubility and its interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the butyl groups might increase its hydrophobicity, while the heterocyclic rings might contribute to its stability .Direcciones Futuras
Propiedades
Número CAS |
1252892-45-7 |
|---|---|
Fórmula molecular |
C22H27N3O3S |
Peso molecular |
413.54 |
Nombre IUPAC |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(4-butylphenyl)acetamide |
InChI |
InChI=1S/C22H27N3O3S/c1-3-5-7-16-8-10-17(11-9-16)23-19(26)15-25-18-12-14-29-20(18)21(27)24(22(25)28)13-6-4-2/h8-12,14H,3-7,13,15H2,1-2H3,(H,23,26) |
Clave InChI |
YXEAWLFGZXHNIH-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCCC)SC=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2372665.png)

![2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine;hydrochloride](/img/structure/B2372668.png)
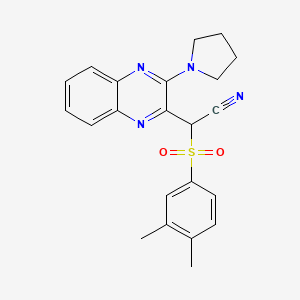
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide](/img/structure/B2372670.png)
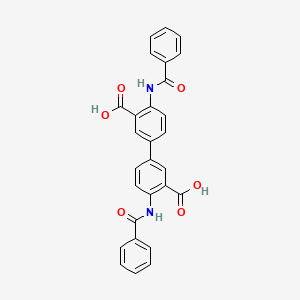
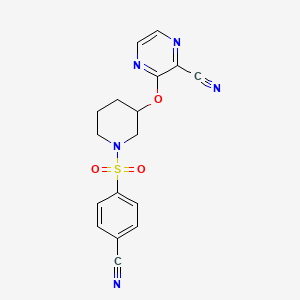
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2372674.png)
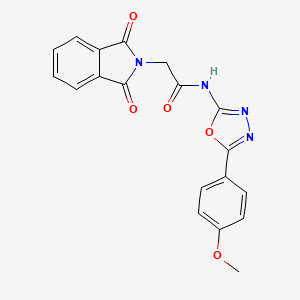
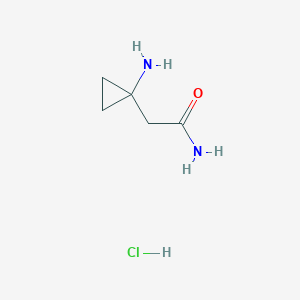
![1-(Tert-butyl)-4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2372680.png)
![N-[2-(2-hydroxyethoxy)ethyl]-N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2372681.png)
![3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]cyclobutane-1-carboxylic acid](/img/structure/B2372684.png)
